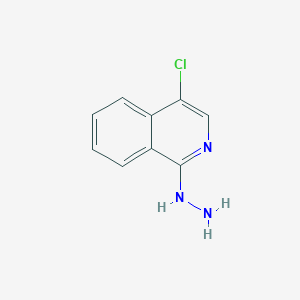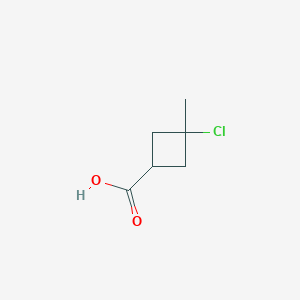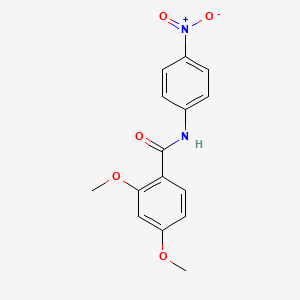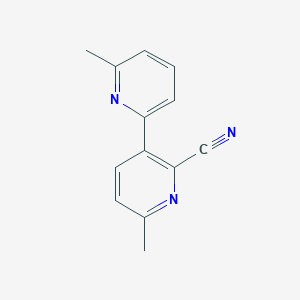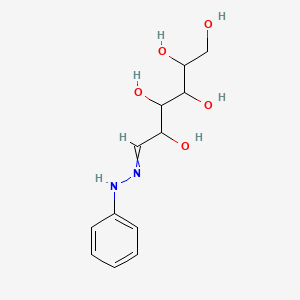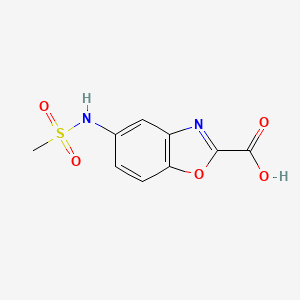
1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine is a chemical compound characterized by its unique structure, which includes a chlorophenyl group and a methylisoquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylamine with 6-methylisoquinoline-1,5-dione under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-dione
- 3-chlorophenylamine
- 6-methylisoquinoline
Comparison: Compared to similar compounds, 1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14ClN3 |
|---|---|
Poids moléculaire |
283.75 g/mol |
Nom IUPAC |
1-N-(3-chlorophenyl)-6-methylisoquinoline-1,5-diamine |
InChI |
InChI=1S/C16H14ClN3/c1-10-5-6-14-13(15(10)18)7-8-19-16(14)20-12-4-2-3-11(17)9-12/h2-9H,18H2,1H3,(H,19,20) |
Clé InChI |
BWEOVFALIZBEEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC(=CC=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


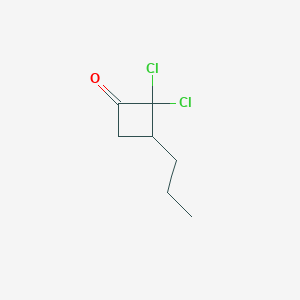
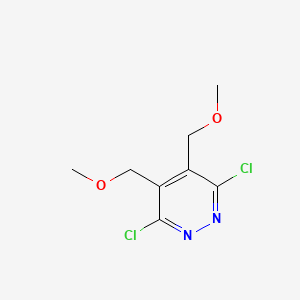
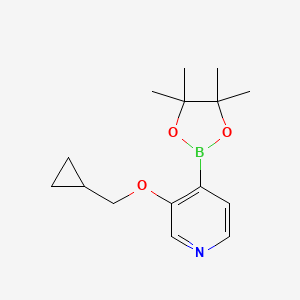
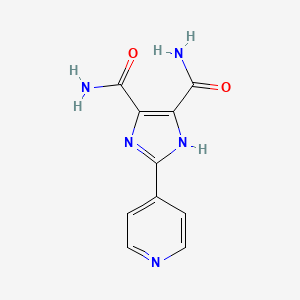


![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
